Isoamyl isobutyrate, also known as isopentyl isobutyrate, is an ester commonly found in nature. It contributes to the distinctive aromas of various fruits, including bananas [], and is often used as a flavoring agent in the food industry due to its fruity, rum-like odor []. In scientific research, isoamyl isobutyrate serves as a model compound for studying esterification reactions and exploring novel catalytic systems for its synthesis.
Synthesis Analysis
Acid-catalyzed Esterification: This traditional method involves the reaction of isoamyl alcohol with isobutyric acid in the presence of an acid catalyst, such as sulfuric acid or cation exchange resin (NKC-9) []. This method often requires high temperatures and long reaction times.
Metal Salt Catalysis: Researchers have investigated the use of metal salts, like gallium sulphate [] and sodium bisulfate [], as catalysts for isoamyl isobutyrate synthesis. These catalysts offer potential advantages in terms of milder reaction conditions and environmental friendliness.
Ionic Liquid Catalysis: Bis-(3-methyl-1-imidazole) butylidene double bisulfate (MTEIMHS) has been explored as a catalyst for isoamyl isobutyrate synthesis []. Ionic liquids offer the advantage of recyclability, reducing waste and improving the sustainability of the process.
Enzyme Catalysis: Lipase enzymes, immobilized on a support or used in a reversed micelle system, have shown promise for the synthesis of isoamyl isobutyrate [, ]. Enzymatic synthesis offers high selectivity and can be carried out under mild conditions.
Technical Details and Parameters:
Molar Ratio of Reactants: The optimal molar ratio of alcohol to acid varies depending on the catalyst and reaction conditions. For instance, a ratio of 2:1 (isoamyl alcohol:isobutyric acid) was found to be optimal when using cation exchange resin (NKC-9) as a catalyst [].
Applications
Research Tool: It serves as a model compound in scientific research for:
Studying esterification reactions: Investigating and optimizing catalytic systems for ester synthesis [, , , , , ].
Developing green chemistry approaches: Exploring environmentally friendly catalysts and reaction conditions for its synthesis [, ].
Analyzing fruit aroma profiles: Isoamyl isobutyrate is a key volatile compound in certain fruits, like bananas, and its presence and concentration contribute to the overall aroma profile of the fruit [, ].
Related Compounds
Isoamyl Alcohol
Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid alcohol. It is a reagent in the synthesis of isoamyl isobutyrate, serving as the alcohol component in esterification reactions. [, , , , , , , , ]
Relevance: Isoamyl alcohol is a direct precursor to isoamyl isobutyrate. It reacts with isobutyric acid in esterification reactions, typically catalyzed by acids, enzymes (like lipase), or solid catalysts, to form the target compound. [, , , , , , , , ]
Isobutyric Acid
Compound Description: Isobutyric acid, also known as 2-methylpropanoic acid, is a carboxylic acid with a pungent odor. It is a key reagent used in the synthesis of isoamyl isobutyrate. [, , , , , , , , ]
Relevance: Isobutyric acid provides the acyl group in the esterification reaction with isoamyl alcohol, leading to the formation of isoamyl isobutyrate. [, , , , , , , , ]
Isoamyl Formate
Compound Description: Isoamyl formate is an ester formed from isoamyl alcohol and formic acid. It contributes to the aroma profile of various fruits. []
Relevance: Isoamyl formate is structurally similar to isoamyl isobutyrate, with both being isoamyl esters. The difference lies in the acyl group, with formate instead of isobutyrate in isoamyl formate. Both compounds contribute to fruit aromas. []
Isoamyl Acetate
Compound Description: Isoamyl acetate is an ester formed from isoamyl alcohol and acetic acid. It is a significant component of banana aroma and is also found in other fruits. [, ]
Isoamyl Propionate
Compound Description: Isoamyl propionate is an ester derived from isoamyl alcohol and propionic acid. It contributes to the fruity aroma profiles of various fruits. []
Relevance: This compound is another example of an isoamyl ester, similar to isoamyl isobutyrate. The key difference lies in the acyl group, with propionate instead of isobutyrate in isoamyl propionate. []
Isoamyl Butyrate
Compound Description: Isoamyl butyrate is an ester formed from isoamyl alcohol and butyric acid. It contributes to the aroma profiles of various fruits. []
Relevance: Isoamyl butyrate is structurally very similar to isoamyl isobutyrate, both being isoamyl esters. The primary difference lies in the acyl group, with butyrate in place of isobutyrate in isoamyl butyrate. []
Isoamyl Isovalerate
Compound Description: Isoamyl isovalerate is an ester derived from isoamyl alcohol and isovaleric acid. It contributes to the fruity and floral aromas of various fruits. []
Relevance: This compound is another example of an isoamyl ester, closely related to isoamyl isobutyrate. It differs by having an isovalerate group instead of isobutyrate as the acyl group. []
Trans-2-hexenal
Compound Description: Trans-2-hexenal is an unsaturated aldehyde responsible for the "green" and "grassy" aromas in fruits and vegetables. In bananas, it is a significant contributor to the aroma of the yellow maturity stage. []
Relevance: While not structurally related to isoamyl isobutyrate, trans-2-hexenal plays a complementary role in the overall aroma profile of bananas, particularly during the yellow maturity stage when isoamyl isobutyrate is also prominent. []
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L-3-Aminoisobutyric acid, an enantiomer of β-aminoisobutyric acid (BAIBA), is derived from valine in the mitochondria of primarily skeletal muscle. (S)-b-Amino-isobutyric acid, also known as (S)-beta-aminoisobutyrate or (S)-3-amino-2-methylpropanoate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (S)-b-Amino-isobutyric acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa) (S)-b-Amino-isobutyric acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, (S)-b-amino-isobutyric acid is primarily located in the mitochondria and cytoplasm. In humans, (S)-b-amino-isobutyric acid is involved in the valine, leucine and isoleucine degradation pathway (S)-b-Amino-isobutyric acid is also involved in several metabolic disorders, some of which include the isovaleric acidemia pathway, the 3-methylglutaconic aciduria type IV pathway, the propionic acidemia pathway, and the 3-hydroxyisobutyric aciduria pathway. Outside of the human body, (S)-b-amino-isobutyric acid can be found in a number of food items such as cardamom, carrot, pitanga, and winter squash. This makes (S)-b-amino-isobutyric acid a potential biomarker for the consumption of these food products. (S)-3-aminoisobutyric acid is a beta-amino acid and a 3-aminoisobutyric acid. It has a role as a human metabolite. It is a conjugate acid of a (S)-3-aminoisobutyrate. It is an enantiomer of a (R)-3-aminoisobutyric acid. It is a tautomer of a (S)-3-aminoisobutyric acid zwitterion.
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